

Diammonium Dodecanedioate: A Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: *Diammonium dodecanedioic acid*

Cat. No.: *B11728646*

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This guide provides a comprehensive technical overview of diammonium dodecanedioate, a long-chain dicarboxylic acid salt with emerging potential in metabolic research and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the core physicochemical properties, synthesis, analytical methodologies, and biological significance of this compound, moving beyond basic data to offer field-proven insights and contextual understanding.

Executive Summary: The Significance of Diammonium Dodecanedioate

Dodecanedioic acid (DDDA), the parent diacid of the subject compound, has garnered significant interest for its role in energy metabolism. Studies have indicated that intravenous infusion of DDDA can help maintain normoglycemia in type 2 diabetic patients without increasing the glucose load. As a water-soluble, pH-defined derivative, diammonium dodecanedioate presents a formulation-friendly alternative for investigating these metabolic effects. This compound serves as a critical intermediate, potentially bridging the metabolic pathways of lipids and carbohydrates, making it a molecule of high interest for therapeutic and diagnostic development^[1]. This guide will provide the foundational knowledge required to effectively work with and explore the applications of this promising compound.

Core Molecular and Physical Properties

Diammonium dodecanedioate is the salt formed from the dicarboxylic acid, dodecanedioic acid, and two equivalents of ammonia. Its structure combines a flexible 12-carbon aliphatic chain with two terminal ionic carboxylate groups, rendering it more water-soluble than its parent acid.

Property	Value	Source(s)
CAS Number	72447-43-9	[1][2][3]
Molecular Weight	264.36 g/mol	[1][4][5]
Molecular Formula	$C_{12}H_{28}N_2O_4$	[5]
Linear Formula	$NH_4OOC(CH_2)_{10}COONH_4$	[1]
Synonyms	Diammonium dodecanedioate, 1,10-Decanedicarboxylic acid diammonium salt	[1]
Parent Acid	Dodecanedioic Acid (CAS: 693-23-2)	[6]
Solubility	Soluble in water. Soluble in DMSO at 2.65 mg/mL (10.02 mM)[4].	

Synthesis Protocol: Preparation of High-Purity Diammonium Dodecanedioate

The synthesis of diammonium dodecanedioate is a straightforward acid-base neutralization reaction. The following protocol is a robust method for producing the salt from its parent acid. The use of ammonium carbonate is advantageous as the byproducts (CO_2 and H_2O) are volatile and easily removed.

Rationale for Method Selection

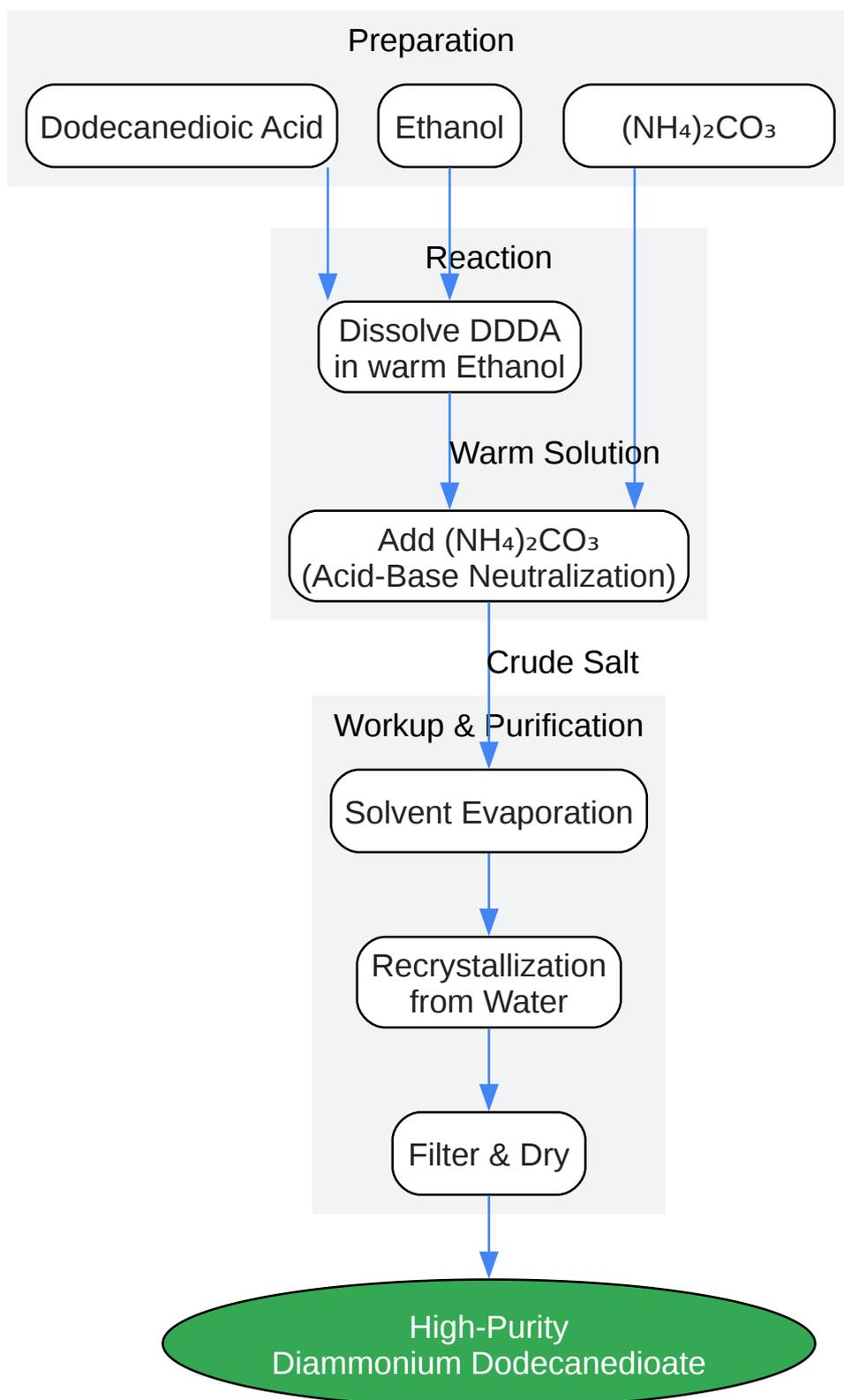
This protocol is based on the established principle of forming ammonium salts from carboxylic acids by reaction with ammonium carbonate[7][8]. This method is preferred over using aqueous or gaseous ammonia for small-scale lab preparations due to its simplicity, stoichiometry control,

and the ease of removing byproducts. Using an excess of the parent dicarboxylic acid helps to drive the reaction to completion and ensures the full conversion of the carbonate[8].

Step-by-Step Experimental Protocol

- **Dissolution of Acid:** In a 250 mL round-bottom flask, dissolve 10.0 g of dodecanedioic acid (DDDA) in 100 mL of anhydrous ethanol with gentle heating (approx. 40-50°C) and stirring until the solution is clear.
- **Ammonium Carbonate Addition:** Slowly add solid ammonium carbonate to the warm DDDA solution in small portions with continuous stirring. An excess of the acid is used to ensure complete reaction of the base. Carbon dioxide effervescence will be observed. Continue addition until effervescence ceases.
- **Reaction Completion:** Once the addition is complete, allow the mixture to stir at 40°C for an additional hour to ensure the reaction has gone to completion.
- **Isolation of Product:** Remove the solvent in vacuo using a rotary evaporator. The resulting white solid is the crude diammonium dodecanedioate.
- **Purification (Recrystallization):** To purify the product, dissolve the crude solid in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Final Product Collection:** Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol to remove any residual impurities, and dry under vacuum to a constant weight.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of diammonium dodecanedioate.

Biological Context and Applications in Drug Development

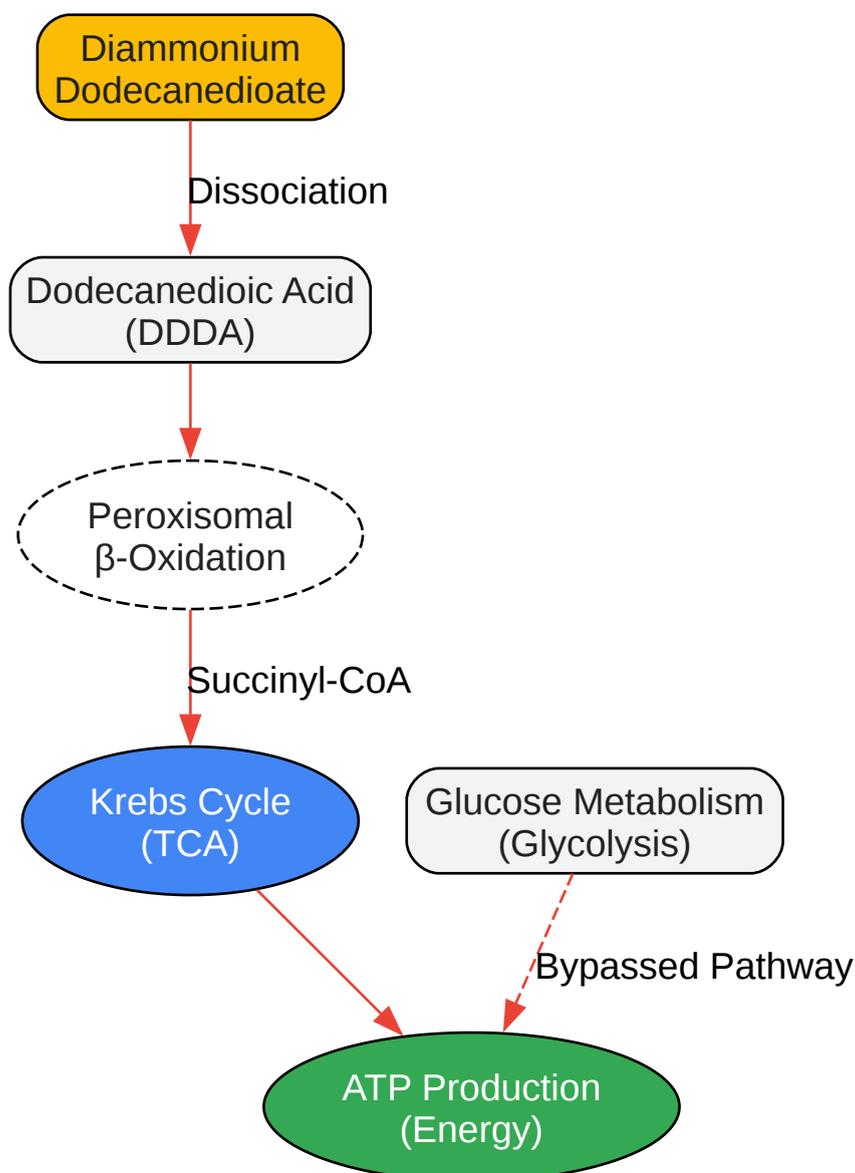
The primary interest in diammonium dodecanedioate for a research and drug development audience stems from the metabolic activity of its parent compound, dodecanedioic acid (DDDA).

Role in Metabolic Pathways

DDDA is a long-chain dicarboxylic acid that can be metabolized via peroxisomal β -oxidation. This process shortens the carbon chain, ultimately producing succinyl-CoA, which can enter the Krebs cycle (Tricarboxylic Acid Cycle). This provides a source of energy that is not dependent on glycolysis. The description of diammonium dodecanedioate as an intermediate in pathways related to lipids and carbohydrates highlights its unique position in cellular metabolism[1].

Potential Therapeutic Applications

- **Diabetes and Glycemic Control:** The most compelling application is in the management of type 2 diabetes. Experimental studies have shown that DDDA infusions can provide energy to the body and maintain blood sugar levels, acting as an alternative energy substrate that bypasses impaired glucose metabolism. The diammonium salt, with its enhanced solubility, is an ideal candidate for developing stable aqueous formulations for such therapeutic approaches.
- **Antimicrobial Agents:** While not a classic quaternary ammonium compound (QAC), the presence of ammonium ions and a long lipid-soluble carbon chain shares structural motifs with some antimicrobial agents[9]. This suggests that diammonium dodecanedioate could be investigated for potential antimicrobial or antifungal properties, possibly acting as a surfactant that disrupts microbial cell membranes.



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Caption: Potential metabolic role of diammonium dodecanedioate.

Analytical Methodologies

Accurate characterization and quantification are essential for any research or development program. The following section outlines reliable analytical techniques for diammonium dodecanedioate.

Structural Identification: FTIR and NMR Spectroscopy

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is a powerful tool for confirming the presence of key functional groups. For diammonium dodecanedioate, the spectrum is expected to show characteristic peaks for the ammonium ion (N-H stretches around 3100-3300 cm^{-1}), strong asymmetric and symmetric stretches for the carboxylate group (COO^-) around 1550-1610 cm^{-1} and 1380-1420 cm^{-1} , respectively, and C-H stretches for the aliphatic backbone (~2850-2950 cm^{-1}). The absence of a broad O-H stretch from the carboxylic acid (~2500-3300 cm^{-1}) confirms salt formation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR can confirm the structure of the dodecanedioate backbone. In ^1H NMR, characteristic peaks for the methylene protons will be observed. In ^{13}C NMR, distinct signals for the carboxylate carbon and the different methylene carbons in the chain would be expected, confirming the C12 chain length.

Quantification in Biological Matrices: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of dicarboxylic acids in complex biological samples like plasma or urine[1][10].

Protocol Outline: Quantification by LC-MS/MS

- **Sample Preparation:** Proteins are precipitated from the biological sample (e.g., plasma) using a cold organic solvent like acetonitrile. The supernatant is collected and dried.
- **Derivatization (Optional but Recommended):** To enhance sensitivity, the carboxyl groups can be derivatized. This often involves a charge-reversal strategy, which improves ionization efficiency in positive ion mode[10].
- **Chromatographic Separation:** The sample is reconstituted and injected onto a reverse-phase C18 column. A gradient elution with a mobile phase of water and acetonitrile (both typically containing a small amount of formic acid) is used to separate the analyte from other matrix components.
- **Mass Spectrometry Detection:** The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor

ion (the derivatized or underivatized molecule) and monitoring for a specific, characteristic fragment ion, providing high selectivity and sensitivity.

- Quantification: Concentration is determined by comparing the analyte's peak area to a standard curve generated from samples with known concentrations of diammonium dodecanedioate, often using a deuterated internal standard for highest accuracy[10].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, diammonium dodecanedioate is associated with the following hazards[3]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Handle in a well-ventilated area or with local exhaust ventilation.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid generating dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

Diammonium dodecanedioate is more than just a salt of a long-chain dicarboxylic acid; it is a research tool with significant potential, particularly in the fields of metabolic disease and drug formulation. Its enhanced water solubility and defined chemical nature make it a superior candidate for in vitro and in vivo studies compared to its parent acid. By understanding its

synthesis, analytical characterization, and biological context, researchers are well-equipped to explore its therapeutic and scientific applications.

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